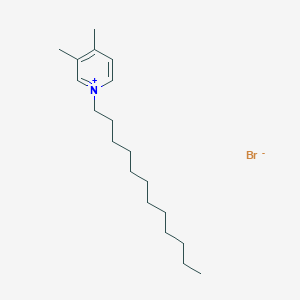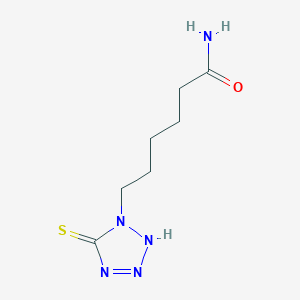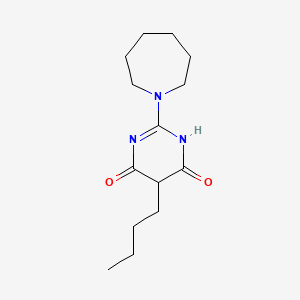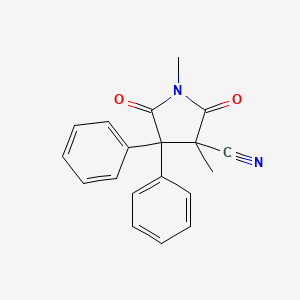![molecular formula C19H24BrNOS B14587060 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol CAS No. 61151-47-1](/img/structure/B14587060.png)
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol is a chemical compound with a complex structure that includes a benzylsulfanyl group, a bromine atom, and a diethylamino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol typically involves multiple steps, including the introduction of the benzylsulfanyl group, bromination, and the addition of the diethylamino group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can result in various substituted phenols.
Applications De Recherche Scientifique
2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. For example, its phenol group can participate in hydrogen bonding and electron transfer reactions, while the diethylamino group can interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phenol derivatives with different substituents, such as:
- 2-[(Methylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol
- 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol
Uniqueness
What sets 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol apart is its unique combination of substituents, which can result in distinct chemical and biological properties. For example, the presence of the benzylsulfanyl group can enhance its lipophilicity, while the bromine atom can influence its reactivity in substitution reactions.
Propriétés
Numéro CAS |
61151-47-1 |
|---|---|
Formule moléculaire |
C19H24BrNOS |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-(benzylsulfanylmethyl)-4-bromo-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C19H24BrNOS/c1-3-21(4-2)12-16-10-18(20)11-17(19(16)22)14-23-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3 |
Clé InChI |
SEIKJXHDCOUQDD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C(=CC(=C1)Br)CSCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


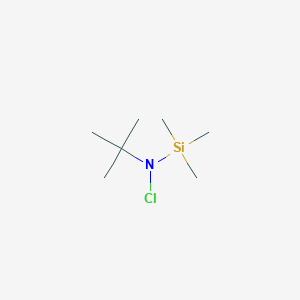
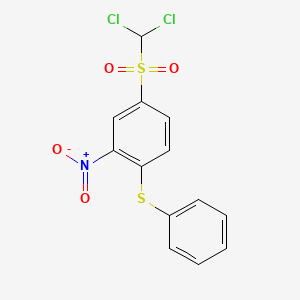
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
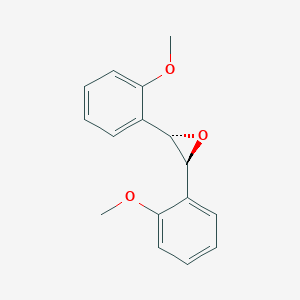
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
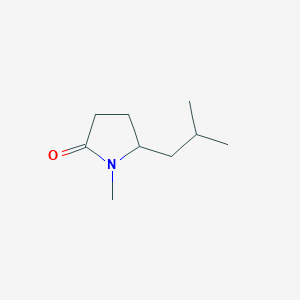
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
